molecular formula C19H17ClN2O3 B10804983 N-[(5-Chloro-8-hydroxy-quinolin-7-yl)-(2-methoxy-phenyl)-methyl]-acetamide

N-[(5-Chloro-8-hydroxy-quinolin-7-yl)-(2-methoxy-phenyl)-methyl]-acetamide

Cat. No.: B10804983
M. Wt: 356.8 g/mol
InChI Key: VBZSJOLGJVSKSW-UHFFFAOYSA-N
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Description

N-[(5-Chloro-8-hydroxy-quinolin-7-yl)-(2-methoxy-phenyl)-methyl]-acetamide (CAS: 332939-49-8) is a synthetic acetamide derivative with the molecular formula C₁₉H₁₇ClN₂O₃ and a molecular weight of 356.806 g/mol . Its structure features a quinoline core substituted with chlorine at position 5 and a hydroxyl group at position 8, coupled with a 2-methoxyphenylmethyl moiety via an acetamide bridge.

Properties

IUPAC Name

N-[(5-chloro-8-hydroxyquinolin-7-yl)-(2-methoxyphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3/c1-11(23)22-17(13-6-3-4-8-16(13)25-2)14-10-15(20)12-7-5-9-21-18(12)19(14)24/h3-10,17,24H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZSJOLGJVSKSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C1=CC=CC=C1OC)C2=CC(=C3C=CC=NC3=C2O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via Skraup or Modified Methods

The quinoline scaffold is typically synthesized through cyclization reactions. A patent by CN108191753A details a method using 4-chloro-2-aminophenol and 4-chloro-2-nitrophenol as precursors. Key steps include:

  • Reagents : Methacrylaldehyde, hydrochloric acid (25–30%), glacial acetic acid.

  • Conditions : Reaction at 90–110°C under reflux, followed by slow cooling for crystallization.

  • Yield : 85–95% after purification.

This method avoids tar formation by using methacrylaldehyde directly, bypassing intermediate steps that generate reactive aldehydes. The resulting 5-chloro-8-hydroxyquinoline hydrochloride is isolated via filtration and neutralized to yield the free base.

Alternative Routes

VulcanChem highlights the use of commercially available quinoline derivatives as starting materials. For example, 5-chloro-8-hydroxyquinoline-7-carbaldehyde may serve as an intermediate for further functionalization.

Functionalization at Position 7

Introduction of the (2-Methoxy-phenyl)-methyl Group

The benzhydryl moiety at position 7 is introduced via nucleophilic addition or coupling reactions:

Nucleophilic Addition to Quinoline-7-carbaldehyde

  • Reagents : 2-Methoxybenzylmagnesium bromide, anhydrous THF.

  • Conditions : Reaction at −78°C under inert atmosphere, followed by quenching with NH₄Cl.

  • Intermediate : Secondary alcohol, which is oxidized to a ketone using PCC.

Reductive Amination

  • Reagents : 2-Methoxybenzylamine, sodium cyanoborohydride, acetic acid.

  • Conditions : Room temperature, 12–24 hours.

  • Yield : 70–80% after column chromatography.

Acetylation of the Amine Intermediate

Formation of the Acetamide Group

The final step involves acetylation of the primary amine:

  • Reagents : Acetic anhydride, pyridine.

  • Conditions : Stirring at 0°C for 1 hour, followed by room temperature for 12 hours.

  • Purification : Recrystallization from ethanol/water (3:1) yields the pure product.

Comparative Analysis of Methods

MethodStarting MaterialKey ReagentsYieldAdvantages
Cyclization4-Chloro-2-aminophenolMethacrylaldehyde, HCl85–95%Scalable, avoids tar formation
Nucleophilic AdditionQuinoline-7-carbaldehydeGrignard reagent70–75%High regioselectivity
Reductive AminationQuinoline-7-ketoneNaBH₃CN, 2-MeO-benzylamine75–80%Mild conditions, fewer byproducts

Critical Reaction Parameters

Temperature and Atmosphere

  • Cyclization requires 90–110°C under reflux to prevent side reactions.

  • Functionalization steps (e.g., Grignard addition) demand inert atmospheres (N₂/Ar) to avoid oxidation.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures are effective for isolating the final acetamide.

  • Column Chromatography : Silica gel (hexane/ethyl acetate) resolves intermediates.

Challenges and Optimization

Regioselectivity in Quinoline Functionalization

Position 7 is less reactive than positions 2 or 8. Directed ortho-metalation (DoM) using LDA or TMPMgCl enhances functionalization efficiency.

Stability of Intermediates

The 8-hydroxy group is prone to oxidation. Inert atmospheres and low-temperature storage are critical for preserving intermediates.

Industrial-Scale Considerations

Continuous Flow Reactors

Patent CN108191753A emphasizes continuous flow systems for cyclization, reducing reaction time and improving yield.

Waste Management

The use of recyclable solvents (e.g., ethanol) and catalytic reagents minimizes environmental impact .

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or ammonium salt.

Reaction TypeReagents/ConditionsProductReferences
Acidic HydrolysisHCl (conc.), refluxN-[(5-Chloro-8-hydroxy-quinolin-7-yl)-(2-methoxy-phenyl)-methyl]-acetic acid
Basic HydrolysisNaOH (aq.), heatSodium salt of the carboxylic acid

This reactivity is critical for prodrug activation or further functionalization.

Substitution Reactions at the Chloro Group

The electron-withdrawing quinoline ring activates the C5-chloro substituent for nucleophilic aromatic substitution (NAS), though reactions require strong nucleophiles or catalytic enhancement.

Reaction TypeReagents/ConditionsProductReferences
AminationNH₃, Cu catalyst, 120°C5-Amino-8-hydroxyquinoline derivative
MethoxylationNaOMe, DMF, 80°C5-Methoxy-8-hydroxyquinoline derivative

The chloro group’s position adjacent to the hydroxyl group enhances its electrophilicity .

Coordination with Metal Ions

The 8-hydroxyquinoline moiety acts as a bidentate ligand, forming stable complexes with transition metals.

Metal IonReaction ConditionsApplicationReferences
Fe³⁺Ethanol, room temperatureAntimicrobial agents
Cu²⁺Aqueous buffer, pH 7Catalytic or diagnostic uses

These complexes are studied for their enhanced bioactivity and catalytic properties.

Oxidation of the Quinoline Ring

Controlled oxidation modifies the quinoline ring, often targeting the hydroxy group or aromatic system.

Oxidizing AgentConditionsProductReferences
KMnO₄Acidic, heatQuinoline-5,8-dione derivative
H₂O₂Fe²⁺ catalystEpoxidation of adjacent double bonds

Oxidation products are intermediates in synthesizing bioactive derivatives.

Electrophilic Aromatic Substitution

The electron-rich 2-methoxy-phenyl group undergoes electrophilic substitution (e.g., nitration, sulfonation).

Reaction TypeReagents/ConditionsPositionProductReferences
NitrationHNO₃, H₂SO₄, 0°CPara to methoxyNitro-substituted aryl
SulfonationSO₃, H₂SO₄, 50°CMeta to methoxySulfonic acid derivative

Regioselectivity is dictated by the methoxy group’s directing effects .

Reductive Alkylation of the Amide

The methylene bridge between the quinoline and aryl groups participates in reductive amination.

Reducing AgentConditionsProductReferences
NaBH₄MeOH, 25°CSecondary amine derivative
H₂, Pd/CEthanol, 50°CN-Alkylated acetamide

This strategy diversifies the compound’s pharmacological profile .

Demethylation of the Methoxy Group

The 2-methoxy-phenyl group undergoes demethylation under harsh acidic conditions.

ReagentsConditionsProductReferences
BBr₃DCM, −78°C2-Hydroxy-phenyl derivative
HI (aq.)Reflux, 12hCatechol analog

Demethylation enhances hydrogen-bonding capacity for target binding .

Photochemical Reactions

UV irradiation induces bond cleavage or rearrangement in the quinoline system.

WavelengthSolventProductApplicationReferences
254 nmAcetonitrileRing-opened diradicalPhotodynamic therapy
365 nmMethanolQuinoline dimerMaterial science

Photoreactivity is leveraged in developing light-activated therapeutics.

Scientific Research Applications

Biological Activities

2.1 Anticancer Activity

Recent studies have indicated that derivatives of quinoline, including N-[(5-Chloro-8-hydroxy-quinolin-7-yl)-(2-methoxy-phenyl)-methyl]-acetamide, exhibit significant anticancer properties. For instance, compounds with similar structures have been tested against various human cancer cell lines such as HeLa (cervical cancer), HT-29 (colorectal cancer), and A2780 (ovarian cancer) .

A notable study demonstrated that certain quinoline derivatives showed promising cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation . The mechanism of action is believed to involve the induction of apoptosis in cancer cells, making these compounds potential candidates for further development as anticancer agents.

2.2 Antimicrobial Properties

The antimicrobial activity of quinoline derivatives has also been extensively researched. Compounds similar to this compound have shown effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa . The presence of the chloro and hydroxy groups in the structure may enhance the compound's interaction with microbial targets.

Synthesis and Testing

A study published in RSC Advances detailed the synthesis of several quinoline derivatives, including this compound. The synthesized compounds were screened for their antimicrobial activity using well diffusion methods, revealing significant inhibition against tested strains .

Clinical Relevance

In another investigation, acetamide derivatives were evaluated for their cytotoxicity against multiple human cancer cell lines using MTT assays. The results indicated that certain derivatives exhibited remarkable anti-cancer activity, suggesting that N-[(5-Chloro-8-hydroxy-quinolin-7-y l)-(2-methoxy-phenyl)-methyl]-acetamide may share similar therapeutic potential .

Data Table: Summary of Biological Activities

Activity Type Tested Organism/Cell Line Effectiveness (IC50 or MIC) Reference
AnticancerHeLaSignificant cytotoxicity
AnticancerHT-29Significant cytotoxicity
AntimicrobialMycobacterium smegmatisEffective inhibition
AntimicrobialPseudomonas aeruginosaEffective inhibition

Mechanism of Action

The mechanism of action of N-[(5-Chloro-8-hydroxy-quinolin-7-yl)-(2-methoxy-phenyl)-methyl]-acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial death . In cancer cells, it may induce apoptosis by interfering with cell signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Conformational Analysis

Key Structural Parameters
Compound Name Dihedral Angle (°) Substituents Hydrogen Bonding Patterns Reference
N-[(5-Chloro-8-hydroxy-quinolin-7-yl)-(2-methoxy-phenyl)-methyl]-acetamide (Target) Not reported Cl (C5), OH (C8), OCH₃ (phenyl) Likely intramolecular O–H⋯N/O–H⋯O
N-[(2-Hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide 82.50 OH (naphthalene), CH₃ (phenyl) Intramolecular N–H⋯O; O–H⋯O chains
N-Methyl-N-phenyl-2-(quinolin-8-yloxy)acetamide monohydrate 87.19 OCH₂ (linker), CH₃ (N-methyl) Intermolecular O–H⋯N/O–H⋯O
N-[(2-Hydroxy-1-naphthyl)(3-nitrophenyl)methyl]acetamide 81.9 NO₂ (phenyl), OH (naphthalene) Intramolecular N–H⋯O; π–π interactions

Observations :

  • The dihedral angle between aromatic systems (e.g., quinoline/naphthalene and substituted phenyl rings) influences molecular planarity and crystal packing. The target compound’s analogs exhibit angles ranging from 78.32° to 87.19°, suggesting moderate to high non-planarity .
  • Hydrogen bonding is critical for stability. For example, N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide forms O–H⋯O chains, while N-Methyl-N-phenyl-2-(quinolin-8-yloxy)acetamide relies on water-mediated H-bonds .

Physicochemical Properties

Substituent Effects on Lipophilicity and Bioavailability
Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups Impacting Lipophilicity
Target Compound Cl, OCH₃ 356.806 Chlorine (↑ lipophilicity), Methoxy (↓)
N-(5-amino-6-methylsulfanylquinolin-8-yl)acetamide NH₂, SCH₃ 247.316 Amino (polar), Methylsulfanyl (moderate lipo)
N-(3-chloro-2-methylphenyl)-2-{7-oxo-8-[(phenylamino)methyl]-dioxinoquinolin-6-yl}acetamide Cl, CH₃, PhNHCH₂ 489.9 Chlorine, Phenylamino (↑ lipo)

Observations :

  • The chlorine atom in the target compound enhances lipophilicity compared to non-halogenated analogs (e.g., N-(2-methylquinolin-8-yl)acetamide) .
  • Methoxy groups reduce lipophilicity but improve solubility, as seen in analogs like N-phenyl-2-(quinolin-8-yloxy)acetamide .

Key Differences :

  • The target compound’s quinoline core requires specialized starting materials, whereas naphthalene-based analogs use simpler precursors like β-naphthol .

Pharmacological Potential

  • N-(3-chloro-4-hydroxyphenyl)acetamide : A simpler analog with demonstrated photolytic byproduct activity, highlighting the role of halogenation in stability .

Biological Activity

N-[(5-Chloro-8-hydroxy-quinolin-7-yl)-(2-methoxy-phenyl)-methyl]-acetamide is a complex organic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Quinoline Moiety : The presence of an 8-hydroxyquinoline structure is known for various biological activities, including antimicrobial and anticancer properties.
  • Chloro and Methoxy Substituents : These functional groups can enhance lipophilicity and influence biological interactions.

The molecular formula is C25H21ClN2O4C_{25}H_{21}ClN_{2}O_{4} with a molecular weight of approximately 356.8 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes such as kinases and proteases, which play critical roles in cell signaling pathways.
  • Cellular Signaling Interference : It can modulate pathways involved in cell proliferation, apoptosis, and inflammation, leading to altered gene expression and cellular responses .

Antimicrobial Activity

Research indicates that compounds containing the 8-hydroxyquinoline nucleus exhibit notable antimicrobial properties. For instance, derivatives have shown effective inhibition against various bacterial strains and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Anticancer Potential

Several studies have highlighted the anticancer activity of this compound:

  • Cytotoxicity : In vitro assays demonstrated significant cytotoxic effects against cancer cell lines such as HCT116 (colorectal cancer) and HeLa (cervical cancer), with IC50 values indicating potent activity .
Cell LineIC50 (µM)
HCT1160.35
HeLa1.88
Caco-2>50

The introduction of specific substituents (e.g., chloro and methoxy groups) has been shown to enhance cytotoxicity compared to other known anticancer agents .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and modulation of immune responses. This makes it a candidate for treating inflammatory diseases .

Case Studies

  • Antiviral Activity : A study reported that derivatives of 8-hydroxyquinoline exhibited antiviral effects against H5N1 virus, with specific substitutions leading to enhanced activity and reduced cytotoxicity .
  • Mechanistic Studies : Research into the mechanism revealed that compounds similar to N-[(5-Chloro-8-hydroxyquinolin-7-yl)-(2-methoxy-phenyl)-methyl]-acetamide can induce apoptosis in cancer cells by activating caspases, thereby promoting programmed cell death .

Q & A

Q. What are the optimal synthetic routes for N-[(5-Chloro-8-hydroxy-quinolin-7-yl)-(2-methoxy-phenyl)-methyl]-acetamide, and how can reaction parameters be systematically optimized?

Methodological Answer: Synthesis of quinoline-acetamide derivatives typically involves nucleophilic substitution or condensation under mild basic conditions. A validated protocol for analogous compounds uses:

  • Base : K₂CO₃ (weak base, 1.5–2.0 eq) to minimize side reactions .
  • Solvent : Acetonitrile for optimal solubility of quinoline intermediates .
  • Reaction time : 24 hours at room temperature, monitored by TLC (ethyl acetate/hexane 3:7) . Post-synthesis, remove inorganic salts via filtration and concentrate under reduced pressure. Yield optimization (≥75%) requires strict stoichiometric control of the 5-chloro-8-hydroxyquinoline precursor and methoxy-phenylmethyl aldehyde.

Q. Which spectroscopic and crystallographic techniques provide definitive structural confirmation of this compound?

Methodological Answer: A multi-modal approach is essential:

  • ¹H/¹³C NMR : Assign methoxy protons (δ 3.8–4.0 ppm), acetamide carbonyl (δ ~170 ppm), and aromatic protons (δ 6.5–8.5 ppm) .
  • FTIR : Confirm amide C=O (1650–1680 cm⁻¹) and phenolic O-H (3200–3400 cm⁻¹) stretches .
  • Single-crystal XRD : Resolve molecular conformation and hydrogen-bonding networks. For related compounds, XRD achieved R factors ≤0.042 with data-to-parameter ratios >15:1, validating bond lengths (C-Cl: 1.73–1.75 Å) and dihedral angles .

Advanced Research Questions

Q. How can molecular docking simulations predict the potential antiviral activity of this compound?

Methodological Answer: Docking against viral proteases (e.g., SARS-CoV-2 Mpro) involves:

  • Protein preparation : Retrieve PDB structures (e.g., 6LU7), remove water/ligands, and add polar hydrogens.
  • Ligand optimization : Geometry optimization via DFT (B3LYP/6-31G* basis set) .
  • Docking parameters : Use AutoDock Vina with exhaustiveness=7. Binding energies ≤−7.0 kcal/mol (similar to lopinavir) suggest competitive inhibition . Recent studies highlight hydrogen bonding between the 8-hydroxy group and His41/Cys145 catalytic dyad as critical for activity .

Q. What strategies resolve contradictions in reported biological activity data for this class of compounds?

Methodological Answer: Discrepancies arise from:

  • Assay variability : Standardize cell lines (e.g., Vero E6 for antiviral studies) and incubation times (48–72 hours).
  • Structural validation : Re-analyze disputed batches via XRD to confirm purity and regiochemistry .
  • Computational validation : Compare docking poses with co-crystallized ligands (e.g., in PDB 7BQY) to assess target engagement plausibility .

Q. What are the challenges in achieving regioselective functionalization of the quinoline core during derivative synthesis?

Methodological Answer: Key challenges include:

  • Competitive coordination : The 5-chloro and 8-hydroxy groups direct electrophiles to C-7 and C-2. Use acetyl protection for -OH to isolate reaction sites .
  • Steric hindrance : Bulky methoxy-phenylmethyl groups require low-temperature coupling (0–5°C) and slow reagent addition (2 hours) to minimize byproducts .

Q. How does crystallographic data inform the design of biologically active quinoline-acetamide analogs?

Methodological Answer: XRD reveals:

  • Torsion angles : C7-C8 bond rotation (e.g., 15°–25°) optimizes hydrophobic pocket fitting .
  • Intermolecular H-bonds : Acetamide carbonyls form 2.8–3.0 Å H-bonds with Lys/Arg residues, enhancing protease inhibition by 40% in analogs .
  • Packing motifs : π-π stacking between quinoline and phenyl rings stabilizes crystal lattices (3.4–3.6 Å spacing) .

Notes

  • Methodological rigor is prioritized, referencing synthesis protocols , crystallography , and computational validation .
  • Data tables are integrated via parameters like R factors, binding energies, and spectroscopic ranges.

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